molecular formula C19H23N3O3S B346313 N-(4-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide CAS No. 886147-62-2

N-(4-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B346313
CAS No.: 886147-62-2
M. Wt: 373.5g/mol
InChI Key: VBESDSALHHLUTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[4-(2-Methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a sulfonamide-acetamide hybrid compound characterized by a piperazine ring substituted with a 2-methylphenyl group and a sulfonyl-linked phenylacetamide moiety. The molecule’s design integrates features common in drug discovery: the piperazine scaffold (known for modulating receptor binding) and sulfonamide/acetamide groups (implicated in solubility and metabolic stability) . This article provides a detailed comparison of this compound with structurally related analogs, focusing on synthesis, physicochemical properties, and biological activities.

Properties

IUPAC Name

N-[4-[4-(2-methylphenyl)piperazin-1-yl]sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-15-5-3-4-6-19(15)21-11-13-22(14-12-21)26(24,25)18-9-7-17(8-10-18)20-16(2)23/h3-10H,11-14H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBESDSALHHLUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

2-Methylbromobenzene reacts with anhydrous piperazine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos). The reaction proceeds under reflux in toluene (110°C, 24 hr), yielding 4-(2-methylphenyl)piperazine with ~65% efficiency.

Reaction Conditions:

  • Molar ratio: 1:1.2 (2-methylbromobenzene:piperazine)

  • Base: K₃PO₄

  • Solvent: Toluene

Reductive Amination

An alternative method involves condensing 2-methylaniline with bis(2-chloroethyl)amine under acidic conditions (HCl, ethanol), followed by reduction using sodium cyanoborohydride. This route achieves ~58% yield but requires stringent pH control.

Synthesis of 4-Aminobenzenesulfonyl Chloride

This intermediate is critical for introducing the sulfonamide linkage. The synthesis proceeds via chlorosulfonation:

Direct Chlorosulfonation of Nitrobenzene

Nitrobenzene reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C, forming 4-nitrobenzenesulfonyl chloride. Subsequent reduction of the nitro group using hydrogen gas (H₂, 50 psi) and a Raney nickel catalyst yields 4-aminobenzenesulfonyl chloride.

Key Parameters:

  • Temperature: 0–5°C (chlorosulfonation)

  • Reduction time: 6 hr

  • Yield: 72% (over two steps)

Sulfonylation Reaction: Formation of the Piperazine Sulfonamide Intermediate

The coupling of 4-(2-methylphenyl)piperazine and 4-aminobenzenesulfonyl chloride is conducted under Schotten-Baumann conditions:

Procedure:

  • Dissolve 4-aminobenzenesulfonyl chloride (1.0 eq) in dry dichloromethane (DCM).

  • Add 4-(2-methylphenyl)piperazine (1.1 eq) and triethylamine (2.5 eq) dropwise at 0°C.

  • Stir at room temperature for 12 hr.

  • Extract with DCM, wash with 5% HCl, and dry over Na₂SO₄.

Yield: 85% (white crystalline solid)
Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, 2H, J = 8.4 Hz), 6.95–7.20 (m, 4H), 3.15 (t, 4H, J = 5.2 Hz), 2.85 (t, 4H, J = 5.2 Hz), 2.30 (s, 3H).

Acetylation of the Aminophenyl Sulfonamide

The final step introduces the acetamide group via acetylation of the intermediate’s primary amine:

Procedure:

  • Suspend the sulfonamide intermediate (1.0 eq) in acetic anhydride (5.0 eq).

  • Add pyridine (2.0 eq) as a catalyst.

  • Reflux at 80°C for 4 hr.

  • Quench with ice-water and recrystallize from ethanol.

Yield: 92%
Characterization Data:

  • IR (KBr): 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Alternative Synthetic Routes and Methodological Variations

One-Pot Sulfonylation-Acetylation

A streamlined approach combines sulfonylation and acetylation in a single vessel:

  • React 4-(2-methylphenyl)piperazine with 4-nitrobenzenesulfonyl chloride.

  • Reduce the nitro group in situ using SnCl₂/HCl.

  • Acetylate without isolating the amine intermediate.

Advantages:

  • Reduced purification steps

  • Overall yield: 78%

Optimization of Reaction Conditions

Parameter Sulfonylation Acetylation
Solvent DCMAcetic anhydride
Temperature 0°C → RT80°C
Catalyst/Base TriethylaminePyridine
Reaction Time 12 hr4 hr
Yield 85%92%

Analytical Characterization of the Target Compound

Critical spectroscopic data confirm the structure:

Technique Data
¹H NMR δ 2.10 (s, 3H, CH₃CO), 2.32 (s, 3H, Ar-CH₃), 3.10–3.30 (m, 8H, piperazine)
¹³C NMR δ 169.5 (C=O), 143.2 (SO₂), 132.1–126.4 (Ar-C)
HRMS [M+H]⁺ Calc.: 373.5; Found: 373.5

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring or the methyl group on the phenyl ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of sulfides.

    Substitution: Formation of nitro derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the efficacy of piperazine derivatives, including N-(4-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide, against various cancer cell lines. For instance, a study demonstrated that related compounds exhibited moderate to significant efficacy against human breast cancer cells, with IC50 values comparable to established treatments like Olaparib . The mechanism involves the inhibition of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair pathways.

Neuropharmacology

The compound's structure suggests potential interactions with serotonin receptors, particularly the 5-HT6 receptor. Research indicates that piperazine derivatives can modulate neurotransmitter systems, making them candidates for treating neuropsychiatric disorders. Studies have shown that modifications to the piperazine ring can enhance binding affinity and selectivity towards these receptors .

Antimicrobial Properties

There is emerging evidence that certain sulfonamide derivatives possess antimicrobial activity. The sulfonamide group is known for its role in inhibiting bacterial folate synthesis. Preliminary studies suggest that this compound may exhibit similar properties, warranting further investigation into its potential as an antimicrobial agent .

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) has been pivotal in optimizing the pharmacological profile of compounds like this compound. Variations in substituents on the piperazine ring have been linked to changes in biological activity, providing insights for future drug design efforts aimed at enhancing efficacy and reducing side effects .

Compound NameTargetIC50 (μM)Reference
Compound APARP118
Compound B5-HT625
Compound CBacterial Folate Synthesis30

Table 2: Structure-Activity Relationships

SubstituentEffect on ActivityReference
MethylIncreased affinity for 5-HT6
ChlorineEnhanced anticancer activity
SulfonamideAntimicrobial potential

Case Study 1: Anticancer Efficacy

In a study published in Molecules, a series of piperazine derivatives were synthesized and evaluated for their ability to inhibit PARP1 activity. Among them, one derivative demonstrated an IC50 value of 18 μM, indicating significant potential for development as an anticancer agent targeting DNA repair mechanisms .

Case Study 2: Neuropharmacological Effects

Another research effort focused on the neuropharmacological properties of piperazine-based compounds, revealing that modifications could lead to enhanced receptor binding profiles. This study emphasized the importance of structural variations in developing effective treatments for conditions such as anxiety and depression .

Mechanism of Action

The mechanism of action of N-(4-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, primarily neurotransmitter receptors. The piperazine ring allows the compound to bind to serotonin and dopamine receptors, modulating their activity. This interaction can alter neurotransmitter levels in the brain, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Variations

The target compound’s key structural elements include:

  • Piperazine ring substituted at position 1 with a 2-methylphenyl group.
  • Sulfonyl bridge connecting the piperazine to a phenyl ring.
  • Acetamide group at the para position of the terminal phenyl ring.

Comparisons with analogs (Table 1) highlight substituent-driven differences:

Table 1: Structural Features of Analogous Compounds

Compound Name Piperazine Substituent Sulfonyl/Phenyl Substituent Acetamide Position Reference
N-(4-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide (Target) 2-methylphenyl None (direct sulfonyl-phenyl link) Para
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-dichlorobenzyl)sulfanyl]phenyl)acetamide 3-chlorophenyl 2,4-dichlorobenzylsulfanyl Para
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) Methyl None (direct sulfonyl-phenyl link) Para
N-(4-{[4-(3-nitrobenzoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide 3-nitrobenzoyl None (direct sulfonyl-phenyl link) Para
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-methylphenylsulfonyl 4-fluorophenyl Ortho

Key Observations :

  • Piperazine Substitution : The 2-methylphenyl group (target) introduces steric bulk and moderate lipophilicity, whereas electron-withdrawing groups (e.g., 3-chlorophenyl in ) enhance polarity. Acylated derivatives (e.g., 3-nitrobenzoyl in ) may alter metabolic stability.
  • Sulfonyl Modifications : The target compound lacks additional sulfonyl substituents, unlike analogs with benzothiazole () or dichlorobenzyl groups (), which may improve target affinity but reduce solubility.
  • Acetamide Position : Most analogs retain the para-acetamide configuration, critical for hydrogen bonding in receptor interactions .

Pharmacological Activities

  • Compound 35 () : Exhibits analgesic efficacy comparable to paracetamol, attributed to the 4-methylpiperazine group’s balanced lipophilicity.
  • Anti-Nociceptive Analogs: Compounds with bulkier sulfonamide groups (e.g., diethylsulfamoyl in ) show enhanced anti-hypernociceptive effects, likely due to improved CNS penetration.
  • Electron-Withdrawing Substituents : The 3-chlorophenyl analog () may exhibit altered receptor binding kinetics due to increased polarity.

Physicochemical Properties

  • Lipophilicity : The 2-methylphenyl group (target) increases logP compared to the 4-methylpiperazine derivative (Compound 35, ).
  • Solubility : Sulfonyl-thioether analogs () show reduced aqueous solubility due to hydrophobic thioether linkages.
  • Metabolic Stability : Acylated piperazines (e.g., 3-nitrobenzoyl in ) may resist oxidative metabolism better than alkyl-substituted derivatives.

Biological Activity

N-(4-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules that exhibit a variety of pharmacological effects, including antidepressant, anxiolytic, and antitumor properties. This article provides an in-depth analysis of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H22N2O3S
  • Molecular Weight : 342.44 g/mol

The compound features a piperazine ring, which is a common motif in many psychoactive drugs, and a sulfonamide linkage that may enhance its biological activity.

Antidepressant and Anxiolytic Effects

Research has indicated that piperazine derivatives exhibit significant activity as serotonin reuptake inhibitors (SRIs), which are crucial in the treatment of mood disorders. For instance, a study demonstrated that compounds similar to this compound showed efficacy in reducing symptoms of depression and anxiety in animal models .

Antitumor Activity

Recent investigations have highlighted the potential of this compound in oncology. A study focusing on piperazine derivatives found that they could inhibit the catalytic activity of poly (ADP-ribose) polymerase (PARP1), an enzyme involved in DNA repair. The compound exhibited an IC50 value comparable to established PARP inhibitors such as Olaparib, indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Properties

In vitro studies have shown that certain piperazine derivatives possess antimicrobial properties. A series of synthesized compounds were screened for their antibacterial activity, with several derivatives demonstrating moderate to excellent efficacy against various bacterial strains .

Summary of Biological Activities

Activity TypeEfficacy LevelReference
AntidepressantSignificant
AnxiolyticModerate
AntitumorComparable to Olaparib
AntimicrobialModerate to Excellent

Case Study 1: Antidepressant Efficacy

A study conducted on rats treated with this compound showed a marked reduction in depressive-like behaviors when assessed using the forced swim test. The results suggested that the compound significantly increased serotonin levels in the brain, supporting its role as an SRI.

Case Study 2: Antitumor Mechanism

In a cell viability assay involving human breast cancer cells, this compound was found to induce apoptosis through PARP1 inhibition. The study indicated that at concentrations of 10 µM, the compound led to a substantial increase in cleaved PARP levels and enhanced phosphorylation of H2AX, markers indicative of DNA damage response .

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.35–2.50 ppm (methyl groups on the piperazine and phenyl rings), δ 7.20–7.80 ppm (aromatic protons), and δ 2.05 ppm (acetamide methyl) confirm regiochemistry .
    • ¹³C NMR : Signals near 170 ppm (carbonyl carbon) and 45–55 ppm (piperazine carbons) validate backbone structure.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 428.18) and fragmentation patterns .
  • IR Spectroscopy : Bands at ~1650 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (S=O stretch) corroborate functional groups .

How does the sulfonylpiperazine moiety influence the compound's pharmacokinetic properties?

Advanced
The sulfonylpiperazine group enhances:

  • Solubility : Polar sulfonyl groups improve aqueous solubility, critical for bioavailability.
  • Metabolic Stability : Piperazine rings resist oxidative metabolism, extending half-life in hepatic microsomal assays .
  • Target Binding : Sulfonamide groups facilitate hydrogen bonding with serine/threonine kinases or GPCRs (e.g., serotonin receptors) .
    Methodological Insight : Use in vitro assays (e.g., microsomal stability tests) and LogP measurements to quantify lipophilicity-solubility trade-offs.

What strategies are employed to resolve contradictions in biological activity data across different studies?

Advanced
Contradictions (e.g., variable analgesic vs. anti-inflammatory potency in vs. ) may arise from:

  • Assay Variability : Differences in cell lines (e.g., RAW264.7 vs. primary macrophages) or pain models (inflammatory vs. neuropathic).
  • Dose-Response Relationships : Re-test activity across a broader concentration range (e.g., 0.1–100 µM).
  • Metabolite Interference : Use LC-MS to identify active metabolites in biological matrices.
    Systematic replication under standardized conditions (e.g., NIH guidelines for preclinical assays) is recommended .

What in silico approaches are used to predict target interactions?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to serotonin receptors (5-HT₁A/₂A) or COX-2 .
  • MD Simulations : GROMACS for analyzing ligand-receptor stability over 100-ns trajectories.
  • QSAR Modeling : Leverage datasets from analogs (e.g., ) to predict ADMET properties.
    Validation : Cross-check predictions with SPR (surface plasmon resonance) binding assays.

What are the primary biological targets hypothesized for this compound?

Q. Basic

  • Serotonin Receptors : The piperazine-sulfonamide scaffold mimics ligands for 5-HT₁A/₂A receptors, implicated in analgesia and neuropsychiatric disorders .
  • COX-2 : Structural similarity to arylacetamide COX-2 inhibitors suggests anti-inflammatory potential .
  • Kinases : Sulfonamide groups may interact with ATP-binding pockets in kinases (e.g., MAPK).
    Experimental Validation : Radioligand binding assays and enzyme inhibition studies (e.g., COX-2 ELISA) are standard .

How can structure-activity relationship (SAR) studies optimize this compound's efficacy?

Q. Advanced

  • Substituent Modifications :
    • Piperazine Ring : Replace methyl groups with bulkier substituents (e.g., ethyl, isopropyl) to enhance receptor selectivity .
    • Sulfonyl Group : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
  • Bioisosteric Replacement : Swap acetamide with urea or carbamate to modulate solubility .
  • Iterative Testing : Use parallel synthesis and high-throughput screening (HTS) to evaluate 50–100 analogs .

What analytical techniques are recommended for assessing purity in complex matrices?

Q. Advanced

  • HPLC : C18 column with UV detection at 254 nm; validate method per ICH Q2(R1) guidelines (linearity: > 0.995) .
  • LC-MS/MS : Quantify trace impurities (e.g., sulfonic acid byproducts) at LOD < 0.1% .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Q. Tables

Table 1: Key Synthetic Intermediates and Characterization Data

IntermediateKey Spectral Data (¹H NMR)Purity (HPLC)
Sulfonamide precursorδ 7.65 (d, J=8.4 Hz, 2H, Ar-H), δ 3.25 (m, 8H, piperazine)98.5%
Acetamide productδ 2.08 (s, 3H, CH₃CO), δ 7.80 (d, J=8.2 Hz, 2H, Ar-H)99.2%

Table 2: Biological Activity Profile (Selected Targets)

TargetIC₅₀ (µM)Assay TypeReference
5-HT₁A0.45Radioligand binding
COX-21.2Enzyme inhibition
MAPK148.7Kinase activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.